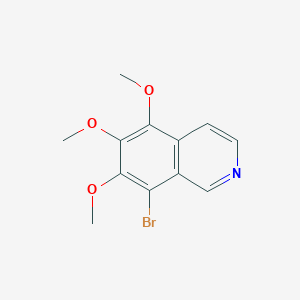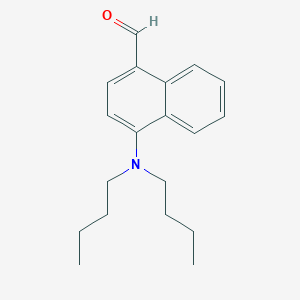
4-(Dibutylamino)naphthalene-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dibutylamino)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C18H25NO. It is a derivative of naphthalene, featuring a dibutylamino group at the 4-position and an aldehyde group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibutylamino)naphthalene-1-carbaldehyde typically involves the reaction of 4-aminonaphthalene-1-carbaldehyde with dibutylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Aminonaphthalene-1-carbaldehyde} + \text{Dibutylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the reaction include ethanol or methanol, and the reaction temperature is typically maintained between 50-80°C.
Chemical Reactions Analysis
Types of Reactions
4-(Dibutylamino)naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: 4-(Dibutylamino)naphthalene-1-carboxylic acid.
Reduction: 4-(Dibutylamino)naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Dibutylamino)naphthalene-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in fluorescent probes and sensors due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(Dibutylamino)naphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The dibutylamino group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylamino-1-naphthaldehyde: Similar structure but with dimethylamino instead of dibutylamino group.
2-Hydroxy-1-naphthaldehyde: Contains a hydroxyl group at the 2-position instead of a dibutylamino group.
1-Naphthaldehyde: Lacks the dibutylamino group, making it less reactive in certain types of reactions.
Uniqueness
4-(Dibutylamino)naphthalene-1-carbaldehyde is unique due to the presence of the dibutylamino group, which enhances its solubility in organic solvents and modifies its electronic properties. This makes it particularly useful in applications requiring specific photophysical characteristics, such as in the development of fluorescent probes and sensors.
Properties
CAS No. |
922528-48-1 |
|---|---|
Molecular Formula |
C19H25NO |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
4-(dibutylamino)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C19H25NO/c1-3-5-13-20(14-6-4-2)19-12-11-16(15-21)17-9-7-8-10-18(17)19/h7-12,15H,3-6,13-14H2,1-2H3 |
InChI Key |
YHLSMWDYBDSYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C2=CC=CC=C21)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




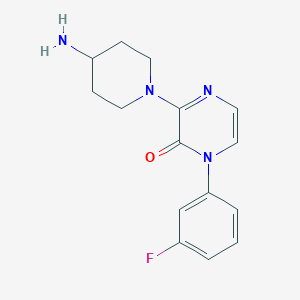
![Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11838177.png)
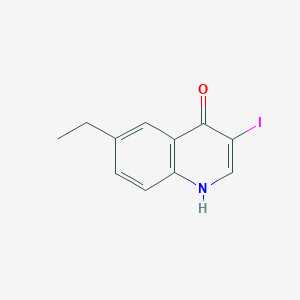
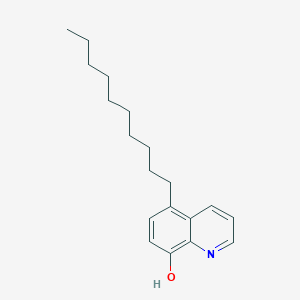
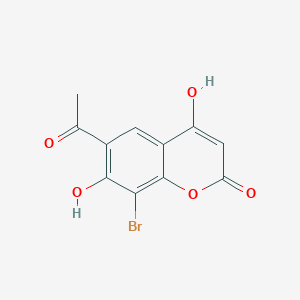
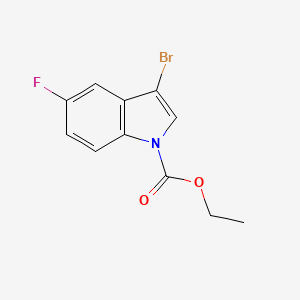
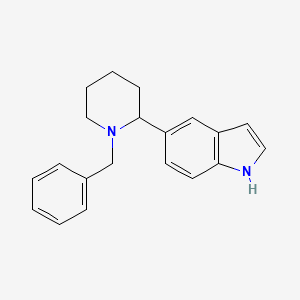


![4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11838227.png)
![(7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B11838232.png)
